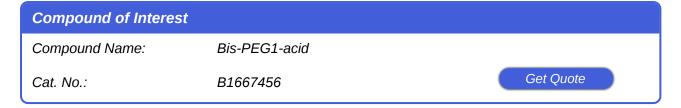


An In-depth Technical Guide to Bis-PEG1-acid: Properties, Applications, and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis-PEG1-acid** (also known as 3,3'-Oxydipropionic acid), a homobifunctional crosslinker used in bioconjugation and drug development. This document details its chemical properties, mechanism of action, and provides generalized experimental protocols for its application.

Core Properties of Bis-PEG1-acid

Bis-PEG1-acid is a short-chain polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups.[1] This structure allows for the covalent linkage of two molecules possessing primary amine groups. The presence of the ether linkage in its backbone increases its hydrophilicity, which can be advantageous in aqueous environments.

Data Presentation: Key Quantitative Data



Property	Value	Reference
CAS Number	5961-83-1	[2][3][4]
Molecular Weight	162.14 g/mol	[5]
Molecular Formula	C6H10O5	[5]
Synonym	3,3'-Oxydipropionic acid	[4][6]
Purity	Typically ≥95%	[2][5][6]
Physical Form	Solid	[6]
Storage Temperature	Ambient or as specified by the supplier	[6]

Mechanism of Action in Bioconjugation

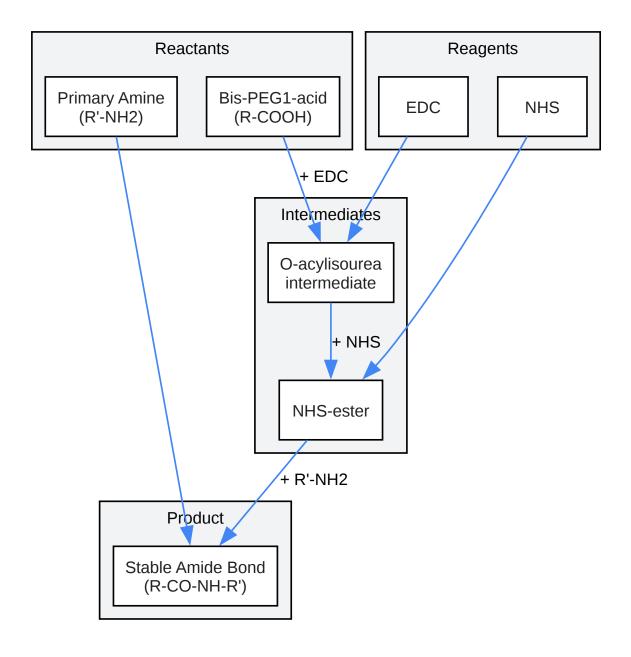
The utility of **Bis-PEG1-acid** as a crosslinker stems from the reactivity of its terminal carboxylic acid groups. These groups can be activated to react with primary amines (e.g., the side chain of lysine residues in proteins or amine-functionalized surfaces) to form stable amide bonds.[1] [7] This reaction is not spontaneous and requires the use of coupling agents, most commonly a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8]

The activation process proceeds in two steps:

- Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
- Formation of a More Stable Ester: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS or Sulfo-NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines.
 [8][9]

Signaling Pathway: Amide Bond Formation





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Caption: Reaction mechanism for amide bond formation using **Bis-PEG1-acid**.

Applications in Research and Drug Development



Bis-PEG1-acid and similar homobifunctional linkers are valuable tools in various scientific disciplines:

- Protein Crosslinking: To study and stabilize protein-protein interactions.[8]
- Surface Modification: To immobilize proteins, peptides, or other biomolecules onto surfaces for applications such as biosensors and immunoassays.
- Drug Delivery: As a linker in more complex drug delivery systems. For instance, it can be
 used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to
 degrade specific target proteins.[10]
- Antibody-Drug Conjugates (ADCs): PEG linkers are often incorporated into ADCs to connect a cytotoxic drug to an antibody.[7]

Experimental Protocols

The following are generalized protocols for the use of **Bis-PEG1-acid** in bioconjugation. These protocols are based on established procedures for similar compounds and should be optimized for specific applications.[9][11]

Protocol 1: Two-Step Protein Conjugation

This protocol involves the activation of **Bis-PEG1-acid** followed by conjugation to a protein containing primary amines.

Materials:

- Bis-PEG1-acid
- Protein to be conjugated
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)



- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine, pH 8.5
- Anhydrous DMSO or DMF
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.
 - Dissolve **Bis-PEG1-acid** in the Activation Buffer or an organic solvent.
 - Prepare the protein solution in the Conjugation Buffer.
- Activation of Bis-PEG1-acid:
 - In a microcentrifuge tube, combine the desired molar amount of Bis-PEG1-acid with a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS.[9]
 - Incubate for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.[9]
- Conjugation to Protein:
 - Immediately add the activated Bis-PEG1-acid solution to the protein solution. A 10- to 50fold molar excess of the activated linker to the protein is a common starting point, but the
 optimal ratio should be determined empirically.[11]
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9][11]
- Quenching the Reaction:



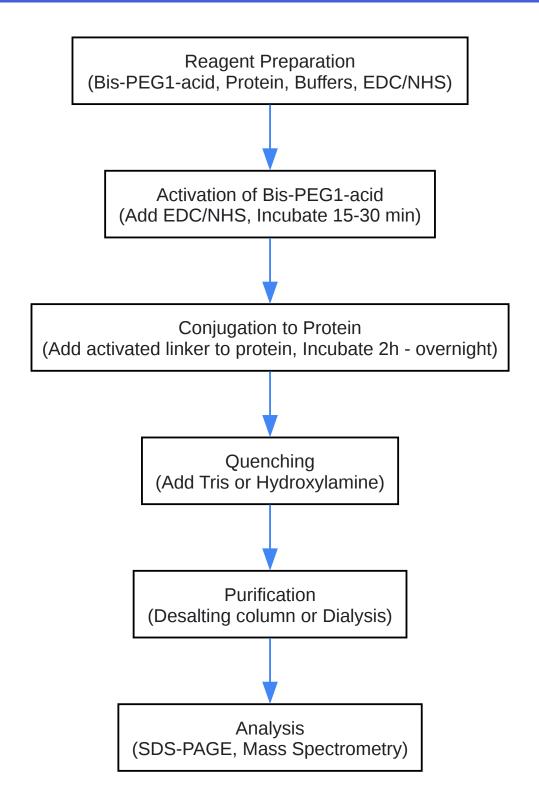




- Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[9]
- Incubate for 15 minutes at room temperature.[11]
- Purification:
 - Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[11]

Experimental Workflow: Protein Conjugation





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Caption: General experimental workflow for protein conjugation with **Bis-PEG1-acid**.

Characterization of Conjugates



The success of the conjugation reaction and the extent of modification can be assessed using various analytical techniques:

- SDS-PAGE: A successful conjugation will result in a shift to a higher apparent molecular weight for the modified protein compared to the unmodified control.[9]
- Mass Spectrometry (e.g., MALDI-TOF): To determine the exact molecular weight of the conjugate and the number of linker molecules attached.[11]
- HPLC: To separate and quantify the modified and unmodified protein.[11]

Conclusion

Bis-PEG1-acid is a versatile and valuable tool for researchers in life sciences and drug development. Its ability to form stable amide bonds through a well-characterized chemical reaction makes it suitable for a wide range of bioconjugation applications. While the protocols provided offer a general guideline, it is crucial to optimize the reaction conditions for each specific application to achieve the desired outcome.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Bis-PEG1-acid: Properties, Applications, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667456#bis-peg1-acid-cas-number-and-molecular-weight]

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